maltodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

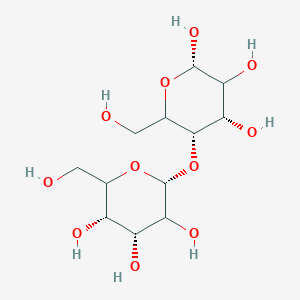

(3S,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-RRPPFORVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H]([C@H](C([C@H](O1)O[C@H]2[C@H](C([C@H](OC2CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9050-36-6 | |

| Record name | Maltodextrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Maltodextrin Research: Foundational and Emerging Paradigms

Contextualization within Polysaccharide Science and Biopolymer Engineering

Maltodextrin (B1146171) occupies a significant position within the realm of polysaccharide science and biopolymer engineering due to its derivation from naturally abundant starches and its tunable characteristics. It is produced by the partial hydrolysis of starch, typically from sources such as corn, potato, rice, or wheat, utilizing acid and/or enzymatic processes consensus.appnih.gov. This hydrolysis breaks down the complex starch molecules into shorter chains of D-glucose units primarily linked by α(1→4) glycosidic bonds, with some α(1→6) branches present depending on the starch source wikipedia.orgresearchgate.net.

The defining characteristic of this compound is its dextrose equivalent (DE), a measure of the percentage of reducing sugars present, calculated on a dry weight basis wikipedia.orgresearchgate.net. DE values for this compound range from 3 to 20; values above 20 are classified as glucose syrups, while starch has a DE of 0 wikipedia.orgresearchgate.netmdpi.com. A lower DE indicates longer polymer chains and a higher molecular weight, while a higher DE corresponds to shorter chains and lower molecular weight wikipedia.orgmdpi.com. This inverse relationship between DE and DP is fundamental to understanding this compound's behavior mdpi.com.

In biopolymer engineering, this compound's water solubility, low viscosity at high concentrations, and film-forming capabilities make it valuable. It is often used as a carrier, filler, or encapsulating agent in various applications consensus.appijpbs.comnih.gov. Research explores how the DE and molecular weight distribution (MWD) influence these properties and their suitability for specific engineering tasks mdpi.comresearchgate.net. For instance, studies have investigated the effect of this compound with different DE values on the physical properties of spray-dried materials, highlighting its role in reducing stickiness and improving powder yield scientific.netresearchgate.net.

Evolution of this compound Research Trajectories

The research trajectory of this compound has evolved significantly since its introduction. Digestible maltodextrins were first developed between 1967 and 1973, following earlier advancements in food ingredients derived from starch sources wikipedia.orgnih.gov. This initial phase likely focused on its properties as a readily digestible carbohydrate source and its functional roles in food processing.

A notable shift occurred in the 1990s with the development and research into digestion-resistant maltodextrins, often classified as resistant dextrins or soluble fiber wikipedia.org. This emerged from studies on starch nutrition and the definition of resistant starch wikipedia.org. Research in this area has explored the potential health implications of resistant maltodextrins, particularly their fermentation in the colon and the production of short-chain fatty acids wikipedia.org.

More recent research trajectories delve into the detailed structural characterization of maltodextrins and the impact of production methods and starch sources on their properties wikipedia.orgmdpi.comjte.edu.vn. Studies have used techniques like mass spectrometry (MS) to determine the MWD and DP, revealing that DE alone may not be sufficient to predict performance in technological applications mdpi.comresearchgate.net. Enzymatic hydrolysis using specific enzymes like amylomaltase (MalQ) and this compound phosphorylase (MalP) has been investigated to understand the precise mechanisms of starch breakdown and the resulting this compound structures researchgate.net. Research also explores the potential of utilizing agricultural waste, such as cassava peel, for this compound production, highlighting efforts towards sustainable sourcing and production methods aip.org.

Furthermore, the interaction of this compound with other biopolymers and its behavior in complex systems are areas of ongoing investigation. Studies have examined the physicochemical properties of starch-maltodextrin systems and the electrochemical characteristics of this compound-methyl cellulose (B213188) electrolytes, indicating its relevance in material science and other fields beyond traditional food applications tandfonline.comresearchgate.net.

Interdisciplinary Significance in Advanced Materials and Biochemical Systems

This compound's interdisciplinary significance spans advanced materials science and biochemical systems, driven by its versatile polymeric structure and modifiable properties.

In advanced materials, this compound is explored for its potential in developing functional materials. Its ability to form films and act as a carrier makes it suitable for encapsulation applications, particularly for sensitive compounds like polyunsaturated oils nih.gov. Research has compared this compound with other biopolymers like gum arabic for encapsulation efficiency and the stability of the encapsulated substances nih.gov. Studies also investigate the use of this compound as a component in biopolymer-based films for packaging applications, focusing on improving material properties and functionality frontiersin.org. The physical properties of this compound, such as glass transition temperature (Tg) and water adsorption behavior, are critical in these applications and are studied in relation to its DP and water activity mdpi.comresearchgate.net.

Within biochemical systems, this compound's interaction with enzymes and its metabolic fate are key research areas. Studies on enzymes like MalQ and MalP provide insights into the enzymatic breakdown and synthesis of maltodextrins within biological contexts researchgate.net. While the article strictly excludes health and safety profiles, research into this compound's impact on biochemical processes, such as its influence on intestinal inflammation and gut microbiota, falls under the scope of biochemical systems research nih.govjournalbji.com. Investigations into how different types of this compound, particularly resistant this compound, affect metabolic responses and glycemic control contribute to understanding its biochemical impact wikipedia.orgjournalbji.com. Research also examines the acidogenicity of this compound solutions, relevant in biochemical environments nih.gov.

The application of this compound as a model compound for studying polysaccharide surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) further highlights its significance in understanding the surface chemistry of complex biological materials aip.org. This demonstrates its role as a representative biopolymer in fundamental scientific investigations.

Data Table: Properties of this compound Samples with Varying DE

| This compound Sample | Dextrose Equivalent (DE) | Degree of Polymerization (DP) Range | Polydispersity |

| Mc | Not specified | 12-30 | Close to 1 |

| M10 | 10 | 12-30 | Close to 1 |

| M20 | 20 | 12-30 | Close to 1 |

| M40 | 40 | 12-30 | Slightly lower |

Note: Data derived from research characterizing commercial maltodextrins using mass spectrometry mdpi.com. DP range is approximate based on the study's findings.

Data Table: Effect of this compound Concentration on Spray Drying Yield

| This compound Concentration (% w/v) | Kaffir Lime Powder Yield (g) |

| Different percentages | Up to 23.43 (at 40%) |

Note: Data represents findings from a study on spray drying Kaffir lime juice with this compound as a carrier agent scientific.netresearchgate.net. Specific lower concentrations and their corresponding yields were not explicitly detailed in the abstract.

Data Table: Sugar Content in Maltodextrins from Different Sources

| Source | Maltose (B56501) Content (% dry weight) | Glucose Content (% dry weight) | Dextrose Equivalent (%) |

| Potato Starch | 16.73 ± 0.25 | 12.48 ± 0.050 | 12–13 |

| Corn Starch | 40.22 ± 0.30 | 52.93 ± 0.040 | 12–13 |

Note: Data obtained from research on improving this compound production technology kemsu.ru.

Maltodextrin Biosynthesis and Industrial Production Methodologies

Starch Hydrolysis Techniques

The fundamental principle behind maltodextrin (B1146171) production is the cleavage of the α-(1,4) and, to a lesser extent, α-(1,6) glycosidic bonds that link the glucose units in starch molecules. This depolymerization reduces the average molecular weight of the starch, yielding a mixture of saccharides of varying lengths. The extent of this hydrolysis is quantified by the dextrose equivalent (DE), which represents the percentage of reducing sugars in the product on a dry basis. Maltodextrins are defined as having a DE of less than 20.

Acid Catalyzed Hydrolysis Processes

Historically, acid-catalyzed hydrolysis was a common method for starch conversion. This process involves heating a starch slurry in the presence of a strong acid, such as hydrochloric acid (HCl). The acid randomly cleaves the glycosidic linkages in the starch chains.

Table 1: Parameters for Acid-Catalyzed Hydrolysis of Cassava Starch for this compound (DE 9-12) Production

| Parameter | Optimal Value |

|---|---|

| Acid Concentration (HCl) | 4% |

| Starch Content | 25% |

| Temperature | 55°C |

| Hydrolysis Time | 10 hours |

Enzymatic Hydrolysis Protocols

Enzymatic hydrolysis has largely replaced acid hydrolysis in industrial this compound production due to its higher specificity, milder reaction conditions, and the ability to produce maltodextrins with a more controlled and desirable molecular weight distribution. meckey.com This method utilizes various enzymes that target specific glycosidic bonds within the starch molecule.

The initial step in enzymatic starch hydrolysis is liquefaction, which is primarily mediated by α-amylase. This endo-amylase randomly cleaves the internal α-1,4-glycosidic linkages in both amylose (B160209) and amylopectin (B1267705) chains, rapidly reducing the viscosity of the gelatinized starch slurry. researchgate.net This produces shorter oligosaccharide chains, referred to as dextrins.

Thermostable α-amylases, typically derived from bacterial sources such as Bacillus licheniformis and Bacillus stearothermophilus, are widely used in industrial processes. nih.gov These enzymes can withstand the high temperatures (around 95-107°C) required for starch gelatinization and liquefaction. google.com Fungal α-amylases, such as those from Aspergillus oryzae, are also used but are generally less thermostable. cerealsgrains.org The choice of α-amylase and the control of reaction conditions (pH, temperature, and enzyme dosage) are critical for achieving the target DE value for the this compound. google.com

Table 2: Comparison of Bacterial and Fungal Alpha-Amylases

| Characteristic | Bacterial α-Amylase (e.g., Bacillus subtilis) | Fungal α-Amylase (e.g., Aspergillus niger) |

|---|---|---|

| Optimal pH | 8.2 | 6.6 |

| Optimal Temperature | 50°C | 30°C |

| Thermostability | More thermostable | Less thermostable |

Data sourced from a comparative study on kinetic parameters. jbino.com

To further modify the structure of this compound and achieve specific functionalities, debranching enzymes are employed. These enzymes specifically hydrolyze the α-1,6-glycosidic linkages at the branch points of amylopectin. The two main types of debranching enzymes used are pullulanase and isoamylase (B1167963).

Pullulanase can hydrolyze α-1,6-glucosidic bonds in pullulan, amylopectin, and related oligosaccharides. nih.gov Isoamylase, on the other hand, primarily acts on the α-1,6 bonds in amylopectin and glycogen (B147801). nih.gov The application of these enzymes results in more linear this compound chains, which can influence properties such as solubility, viscosity, and digestibility. For instance, the use of pullulanase in conjunction with β-amylase has been shown to increase maltose (B56501) yield in syrups. nih.gov The selection between pullulanase and isoamylase depends on the desired final product characteristics, as they have different substrate specificities. nih.gov

Table 3: Comparison of Pullulanase and Isoamylase

| Characteristic | Pullulanase | Isoamylase |

|---|---|---|

| Substrate Specificity | Hydrolyzes α-1,6 bonds in pullulan and amylopectin | Hydrolyzes α-1,6 bonds in amylopectin and glycogen |

| Smallest Substrate | 6²-α-maltosylmaltose (a tetrasaccharide) | 6³-α-maltosyl maltotriose (B133400) (a pentasaccharide) |

| Source | Primarily bacterial (e.g., Klebsiella aerogenes) | Yeast, mold, and plants |

Information compiled from a review on pullulanase. nih.gov

In contrast to debranching enzymes, branching enzymes (α-1,4-glucan:α-1,4-glucan 6-glucanotransferase) catalyze the formation of new α-1,6-glycosidic linkages. The integration of branching enzymes in this compound production is a novel approach to create highly branched structures. This modification can significantly alter the physicochemical properties of the this compound, leading to improved solubility, enhanced stability against retrogradation, and modified viscosity. google.com

A thermostable branching enzyme from Rhodothermus obamensis has been shown to be effective in increasing the degree of branching in this compound. google.com The reaction conditions, such as enzyme concentration, temperature, and reaction time, can be controlled to achieve the desired level of branching and, consequently, the desired functional properties in the final product. For example, studies have shown that the use of this enzyme can lead to high-quality this compound with enhanced solubility and viscosity stability. google.com

Table 4: Effect of Rhodothermus obamensis Branching Enzyme on this compound Properties

| Property | Effect of Branching Enzyme Integration |

|---|---|

| Solubility | Significantly enhanced |

| Transparency | Significantly enhanced |

| Viscosity Stability | Significantly enhanced |

Based on findings from a patent on high-quality this compound production. google.com

The combination of different enzymes in a sequential or simultaneous manner, known as a dual-enzyme cascade system, allows for the targeted synthesis of maltodextrins with highly specific structures and functionalities. For example, the combined action of a branching enzyme and a debranching enzyme can be used to produce novel short linear maltodextrins. jst.go.jp In this process, the branching enzyme first introduces new branch points, and then the debranching enzyme cleaves existing ones, resulting in a product with a unique chain length distribution. jst.go.jp

Another example is the use of α-amylase and pullulanase in the liquefaction process. The addition of pullulanase alongside α-amylase can lead to a more efficient hydrolysis of the starch, particularly the amylopectin fraction, resulting in a higher yield of fermentable sugars. researchgate.net These cascade systems offer a powerful tool for fine-tuning the molecular structure of this compound to meet the specific requirements of various applications.

Combined Hydrolysis Approaches

The industrial production of this compound often employs a combination of hydrolysis methods to optimize efficiency and tailor the final product's properties. A common approach involves a dual-step process of acid and enzymatic hydrolysis. aidic.it Initially, a starch slurry is treated with acid, which serves to gelatinize the starch and initiate the breakdown of long-chain glucose polymers. This is followed by enzymatic hydrolysis, typically using α-amylase, to further cleave the α-D-(1,4) glycosidic bonds. aidic.it This combined method allows for a rapid reduction in viscosity and the production of sugars.

Another combined approach involves the sequential or simultaneous use of different enzymes. For instance, after initial liquefaction with a thermostable α-amylase, other enzymes like pullulanase can be introduced to hydrolyze the α-1,6 glycosidic branch points in amylopectin, leading to a more linear oligosaccharide profile. scispace.com The strategic combination of different hydrolysis techniques allows for precise control over the degree of polymerization (DP) and the resulting dextrose equivalent (DE) value, which is a measure of the reducing sugar content. nih.gov

Influence of Starch Botanical Origin on this compound Characteristics

The botanical source of the starch significantly influences the characteristics of the resulting this compound, from its hydrolysis rate to its molecular composition. scispace.comresearchgate.netacademicjournals.org

Comparative Hydrolysis Rates Across Diverse Starch Sources

The rate of enzymatic hydrolysis varies considerably among different starch sources due to their unique chemical compositions and granular structures. researchgate.netacademicjournals.org Factors such as the amylose-to-amylopectin ratio, phosphorus content, and the presence of lipids and proteins all affect the susceptibility of the starch to enzymatic attack. researchgate.netacademicjournals.org

For instance, studies have shown that rice starch is more easily hydrolyzed by α-amylase compared to corn or potato starch, resulting in a shorter time to achieve a target DE. researchgate.netacademicjournals.org Cassava starch also demonstrates a higher hydrolysis rate constant compared to corn starch, suggesting it is more readily broken down by enzymes. scispace.com This difference is attributed to factors like lower amylose content and higher swelling power in cassava starch, which facilitates enzyme penetration. scispace.com

Table 1: Comparative Hydrolysis Rates and Composition of Different Starches

| Starch Source | Amylose/Amylopectin Ratio | Phosphorus Content (g/kg) | Relative Hydrolysis Rate |

|---|---|---|---|

| Corn | 0.389 | 0.15 ± 0.01 | Moderate |

| Potato | 0.282 | 0.80 ± 0.02 | Slower |

| Rice | 0.220 | 0.95 ± 0.02 | Faster |

| Cassava | Lower than corn | - | Faster than corn |

Data sourced from multiple studies and presented for comparative purposes. scispace.comresearchgate.net

Impact on Oligosaccharide Distribution Profile

The botanical origin of the starch also dictates the profile of oligosaccharides present in the final this compound product, even for maltodextrins with the same DE value. scispace.comacademicjournals.org High-performance liquid chromatography (HPLC) analysis reveals that the distribution of glucose, maltose, maltotriose, and higher oligosaccharides differs depending on the starch source. scispace.com

For example, this compound produced from cassava starch tends to have a higher proportion of high molecular weight oligosaccharides, while corn starch-derived this compound may contain more maltotriose. scispace.com Rice this compound has been found to consist of more low molecular-weight saccharides, whereas potato this compound contains more high molecular-weight saccharides. researchgate.net This variation in the oligosaccharide profile directly impacts the functional properties of the this compound, such as viscosity, sweetness, and hygroscopicity. meckey.com

Table 2: Oligosaccharide Profile of Maltodextrins from Different Starch Sources

| Oligosaccharide (DP) | Corn Starch this compound (%) | Cassava Starch this compound (%) | Rice Starch this compound (%) | Potato Starch this compound (%) |

|---|---|---|---|---|

| DP < 10 | - | - | Higher Content | - |

| DP > 20 | - | - | - | Higher Content |

| Maltotriose (DP3) | Higher Content | Lower Content | - | - |

| High Molecular Weight | Lower Content | Higher Content | Lower Content | Higher Content |

DP: Degree of Polymerization. Data compiled from various sources. scispace.comresearchgate.net

Biotechnological and Metabolic Engineering Approaches for this compound Synthesis

Recent advancements in biotechnology and metabolic engineering are paving the way for the production of "tailor-made" maltodextrins with precisely controlled structures and functionalities. tandfonline.comwur.nl These approaches offer solutions to the challenges of uneven polymerization and high reducing potential often associated with traditional production methods. tandfonline.com

Controlled Degree of Polymerization Synthesis

Achieving a narrow and specific degree of polymerization (DP) in this compound is a key objective for many applications. tandfonline.com Biotechnological strategies focus on the use of specific enzymes or combinations of enzymes to control the hydrolysis process with greater precision. jst.go.jpresearchgate.net

One approach involves the simultaneous action of branching and debranching enzymes to produce short linear maltodextrins (SLMD) with a defined chain length. jst.go.jpresearchgate.netnih.gov For instance, the combined use of a branching enzyme and a debranching enzyme can yield maltodextrins consisting mainly of linear saccharides with a DP of 6-12. jst.go.jpnih.gov Another strategy utilizes cyclodextrinase-mediated hydrolysis of cyclodextrins, which can yield products with a narrower polymerization distribution compared to traditional starch hydrolysis. tandfonline.com Metabolic engineering of microorganisms also holds promise for producing maltodextrins with a specific DP by manipulating the intracellular metabolic pathways involved in starch metabolism. tandfonline.com

Production of Nonreducing Maltodextrins

Conventional maltodextrins possess a reducing end due to the presence of a free anomeric carbon, which can lead to undesirable browning reactions (Maillard reaction) in certain food applications. researchgate.net The production of nonreducing maltodextrins addresses this issue.

A key biotechnological approach involves a dual-enzyme cascade reaction. researchgate.net This process can utilize a recombinant cyclomaltodextrinase (CDase) and a maltooligosyltrehalose synthase (MTSase). researchgate.netresearchgate.net The MTSase catalyzes the conversion of the reducing end of maltooligosaccharides into a non-reducing trehalose-like structure. researchgate.net This enzymatic modification significantly reduces the reducing power of the this compound, enhancing its stability in food systems. researchgate.net Research has demonstrated that this method can effectively prepare non-reducing maltooligosyl trehalose (B1683222) from commercial this compound. researchgate.net

Post-Hydrolysis Processing Techniques

Following the enzymatic or acidic hydrolysis of starch, the resultant this compound slurry contains the desired saccharides alongside a variety of impurities. These can include residual enzymes, unhydrolyzed starch, proteins, lipids, and various particulates. yasmintrading.com To produce a high-purity, stable, and functional this compound powder, the slurry must undergo a series of critical post-hydrolysis processing steps. These stages primarily involve the purification and refinement of the liquid stream, followed by a carefully controlled drying process to convert it into a powder. The methodologies employed in these stages are crucial as they directly influence the final product's quality, physical characteristics, and performance in various applications.

Purification and Refinement Methodologies

The objective of purification is to remove all non-maltodextrin components from the hydrolysate, ensuring a clear, stable, and pure final product. easybuyingredients.comglucorp.com This multi-step process typically involves filtration, decolorization, and ion exchange. meckey.com

Filtration: The initial step after hydrolysis is the removal of insoluble and suspended solids. yasmintrading.com Conventional methods include centrifugation or filtration, often using filter aids like diatomaceous earth on a fixed or rotary vacuum filter. yasmintrading.comgoogle.com This clarification process is vital for preventing interference in subsequent purification and drying stages. yasmintrading.com More advanced techniques such as membrane filtration, including microfiltration and ultrafiltration, can also be employed to effectively remove finer particles, proteins, and lipids. nih.gov

Decolorization: To achieve a white, colorless powder, the clarified filtrate undergoes a decolorization step. This is most commonly accomplished using activated carbon, which adsorbs color bodies and other organic impurities. meckey.com The process is typically managed by controlling the pH, temperature, and contact time to maximize efficiency. For instance, a common practice involves adjusting the pH to between 4.5 and 5.0, heating the solution to around 80°C, and maintaining contact with activated carbon (at a concentration of about 0.5% of the dry matter) for approximately 30 minutes. meckey.com

Ion Exchange: To remove mineral salts and other charged ionic impurities, the this compound solution is passed through ion exchange resin columns. meckey.comgoogle.com This demineralization step is crucial for the final purity of the product and helps improve its stability and taste profile. meckey.comgoogle.com

The table below summarizes the primary methodologies used in the purification and refinement of this compound.

| Technique | Primary Purpose | Description | Common Agents/Methods |

| Filtration/Clarification | Removal of insoluble solids, fats, and proteins. yasmintrading.comeasybuyingredients.com | Mechanical separation of solid particles from the liquid hydrolysate. yasmintrading.com | Centrifugation, Rotary Vacuum Filters, Diatomaceous Earth, Membrane Filtration (Microfiltration, Ultrafiltration). yasmintrading.comgoogle.comnih.gov |

| Decolorization | Removal of color bodies and organic impurities. meckey.com | Adsorption of colored molecules from the solution. meckey.com | Activated Carbon. meckey.com |

| Ion Exchange | Removal of mineral salts and other ionic species. meckey.com | Demineralization of the solution by passing it through charged resin beds. google.com | Cation and Anion Exchange Resins. google.com |

Drying Technologies and Their Influence on Material Attributes (e.g., Spray Drying, Freeze Drying)

The final step in this compound production is the removal of water to create a stable, easy-to-handle powder. easybuyingredients.com The choice of drying technology significantly impacts the final physical and functional properties of the this compound powder, such as particle size, density, flowability, and solubility. llu.lv

Spray Drying: This is the most prevalent and economically viable method for producing this compound powder. easybuyingredients.comasrjetsjournal.org The process involves atomizing the concentrated and purified this compound liquid into a stream of hot air within a large drying chamber. meckey.comasrjetsjournal.org The water evaporates almost instantaneously, leaving a fine, dry powder. easybuyingredients.com The attributes of the resulting powder are highly dependent on the spray dryer's operational parameters:

Inlet Air Temperature: This is a critical parameter. Higher inlet temperatures generally lead to faster evaporation, resulting in lower final moisture content in the powder. scielo.brnih.gov It can also influence particle morphology; rapid evaporation at high temperatures can create larger, more porous, or hollow particles, which in turn affects the bulk density. llu.lvcetjournal.it

Atomization: The method of atomization (e.g., nozzle or rotary atomizer) and its parameters, such as air pressure or wheel speed, are primary determinants of the initial droplet size, which directly correlates with the final particle size distribution of the powder. llu.lvtandfonline.com

Freeze Drying (Lyophilization): This technique involves freezing the this compound solution and then placing it under a vacuum, which allows the frozen water to turn directly into vapor through sublimation. glucorp.com Freeze drying is a gentler process conducted at low temperatures, making it ideal for heat-sensitive materials. tandfonline.com While less common for bulk this compound production due to higher costs, it imparts unique properties to the final powder. Freeze-dried this compound typically exhibits a highly porous structure, which contributes to excellent rehydration properties, including rapid wettability and dispersibility. tandfonline.comresearchgate.net Studies have shown that freeze-dried powders often have better flowability compared to their spray-dried counterparts. tandfonline.com The process can also result in smaller particle sizes compared to some spray-drying setups. researchgate.net

The following table provides a comparative overview of how spray drying and freeze drying influence the key material attributes of this compound powder.

| Material Attribute | Spray Drying | Freeze Drying |

| Particle Morphology | Typically spherical particles, can be hollow or wrinkled depending on drying conditions. llu.lvcetjournal.it | Irregular, porous, and often flaky structure due to ice crystal sublimation. tandfonline.comnih.gov |

| Particle Size | Can be controlled by atomization parameters; typically ranges from small to medium diameters (e.g., 3-6 µm). llu.lv | Often results in smaller particles compared to spray drying. researchgate.net |

| Bulk Density | Generally higher than freeze-dried powders; influenced by particle size and porosity. tandfonline.com | Lower bulk density due to high porosity. tandfonline.com |

| Moisture Content | Low; can be precisely controlled by adjusting inlet air temperature and feed rate. scielo.brnih.gov | Very low, resulting in high product stability. researchgate.netnih.gov |

| Solubility | Generally high solubility. meckey.com Some studies suggest it can be higher than freeze-dried products. tandfonline.com | Excellent solubility and dispersibility due to the porous structure. glucorp.comresearchgate.net |

| Flowability | Can be variable; may be prone to caking without anti-caking agents. scielo.br | Generally exhibits better flowability and lower cohesiveness. tandfonline.com |

| Process Cost & Speed | Relatively low cost, rapid, and suitable for large-scale continuous production. asrjetsjournal.org | High cost, slow batch process, and more energy-intensive. tandfonline.comnih.gov |

Maltodextrin Molecular Architecture and Structural Characterization

D-Glucose Unit Linkage Analysis

The glucose units in maltodextrin (B1146171) are primarily connected by glycosidic bonds. The nature and arrangement of these bonds determine the linear and branched structures within the this compound molecule.

Alpha-1,4 Glycosidic Bond Characterization

The predominant linkage between D-glucose units in this compound is the alpha-1,4 glycosidic bond. These linkages form the linear chains that constitute the backbone of the this compound structure, similar to the linear portions of starch polymers like amylose (B160209) and amylopectin (B1267705) after debranching. wikipedia.orgatamanchemicals.com The hydrolysis of starch, typically using acids or enzymes like alpha-amylase, cleaves these alpha-1,4 bonds to produce shorter glucose polymers, which are the components of this compound. preprints.org Analysis techniques such as ¹H NMR spectroscopy can be used to characterize and quantify the presence of alpha-1,4 glycosidic bonds, with specific chemical shifts observed for the protons associated with these linkages. preprints.orgnih.gov

Molecular Weight Distribution (MWD) Analysis

This compound is not a single compound but rather a mixture of glucose polymers with varying chain lengths. Therefore, its molecular weight is described by a distribution rather than a single value. Analyzing the molecular weight distribution (MWD) is crucial for understanding the physical and functional properties of different this compound products. tandfonline.comnih.govcnif.cn Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS), including MALDI-TOF, are commonly used to determine the MWD of maltodextrins. tandfonline.comnih.govcnif.cnjst.go.jpscispace.commalvernpanalytical.comresearchgate.net

Number-Average Molecular Weight (Mn) and Weight-Average Molecular Weight (Mw) Determinations

Two key parameters used to characterize the average molecular weight of a polymer sample like this compound are the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). nih.govtandfonline.comscispace.comazom.com

Number-Average Molecular Weight (Mn): Mn is calculated by summing the individual molecular weights of all polymer chains in a sample and dividing by the total number of chains. It is particularly sensitive to the presence of lower molecular weight species. tandfonline.comazom.comkyoto-u.ac.jp Mn can be determined using methods such as osmometry and Gel Permeation Chromatography (GPC). tandfonline.comscispace.comkyoto-u.ac.jptandfonline.comnih.gov The Dextrose Equivalent (DE) of this compound is inversely related to its number-average molecular weight. nih.govscispace.comnih.govsigmaaldrich.com

Weight-Average Molecular Weight (Mw): Mw is calculated by considering the contribution of each polymer chain to the total mass of the sample. It is more sensitive to the presence of higher molecular weight species. tandfonline.comazom.com Mw is typically determined using techniques like GPC coupled with light scattering detectors. tandfonline.comscispace.commalvernpanalytical.com

Research findings indicate that for maltodextrins, Mw values are typically higher than Mn values, which is characteristic of synthetic polymers and reflects the polydisperse nature of this compound. nih.govscispace.com Studies have reported Mn and Mw values in ranges such as 1168–2242 g/mole and 1335–2873 g/mole , respectively, for different this compound samples. nih.govscispace.com

Polydispersity Index (PDI) Assessment

The polydispersity index (PDI), also known as the polymolecularity index (I.P.), is a measure of the breadth of the molecular weight distribution in a polymer sample. tandfonline.comazom.comtandfonline.comgoogle.comgoogle.com It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). tandfonline.comscispace.comazom.comtandfonline.com A PDI value of 1 indicates a monodisperse sample where all polymer chains have the same molecular weight. Maltodextrins, being polydisperse mixtures, have PDI values greater than 1. jyoungpharm.orgscielo.br Higher PDI values indicate a broader distribution of molecular weights. tandfonline.comtandfonline.comgoogle.comgoogle.comscielo.brnih.gov

Studies have reported varying PDI values for commercial maltodextrins, with ranges typically between 1.6 and 8.4 observed in some analyses. tandfonline.comtandfonline.com Other research suggests PDI ranges from 5 to 12 for highly polydisperse maltodextrins. nih.gov The PDI is a critical parameter as the molecular weight distribution, reflected by the PDI, significantly influences the physical properties and performance of this compound in various applications. tandfonline.comazom.comtandfonline.comnih.gov

Degree of Polymerization (DP) Profiling

The degree of polymerization (DP) refers to the number of glucose units in a this compound molecule. nih.govpatsnap.com Maltodextrins are polydisperse, meaning they consist of a mixture of chains with varying lengths. magritek.com The DP distribution is a key characteristic that affects properties such as viscosity, solubility, and hygroscopicity. nih.govmdpi.commdpi.com Techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are used to analyze the DP distribution of maltodextrins. jst.go.jpwur.nl

Quantitative Relationship between Dextrose Equivalent (DE) and DP

The Dextrose Equivalent (DE) is a measure of the reducing power of a starch hydrolysate compared to dextrose (glucose) on a dry weight basis. nih.govnih.govresearchgate.netwikipedia.org It is an indicator of the extent of starch hydrolysis; a higher DE signifies a greater degree of hydrolysis and thus shorter average chain lengths. nih.govmdpi.comresearchgate.net The DE is inversely related to the number-average molecular weight (Mn) and the degree of polymerization (DP). mdpi.comnih.govnih.gov

An empirical rule often cited is that DE × DP ≈ 120, suggesting that as DE increases, the average DP decreases. mdpi.comwikipedia.org For example, a this compound with a DE of 10 is estimated to have an average DP of 12, while a this compound with a DE of 30 (classified as glucose syrup) would have an estimated average DP of 4. mdpi.com However, the relationship between DE and DP can be complex and influenced by the type and conditions of hydrolysis. mdpi.comnih.gov Studies have shown both inverse and seemingly linear relationships between DE and DP depending on the specific maltodextrins analyzed and the methodologies used. mdpi.comnih.gov While DE provides a general indication of chain length, the DP distribution offers a more detailed understanding of the this compound's molecular composition. mdpi.comnih.gov

Structural Analysis of Short-Chain Maltodextrins (e.g., Maltoheptaose, Short Linear this compound)

Short-chain maltodextrins consist of a limited number of glucose units. Maltoheptaose, for instance, is a linear this compound composed of seven glucose units linked by α-(1→4) bonds. Short linear maltodextrins (SLMD) synthesized enzymatically from starch have been characterized as primarily consisting of linear chains with a number-average DP and chain length around 8.49 ± 0.21 and 8.52 ± 0.60, respectively. jst.go.jp GPC analysis of such SLMD showed a single peak at a molecular weight of approximately 1,200, consistent with saccharides around DP 8. jst.go.jp These SLMD were found to be rich in linear chains of DP 6-12, lacking significant amounts of high molecular weight glucans or small malto-oligosaccharides. jst.go.jp In contrast, a commercial DE 13 this compound showed a bimodal molecular weight distribution with peaks at significantly different molecular weights. jst.go.jp The structural differences, particularly the richness in linear chains of DP 6-12, explain the distinct properties of SLMD, such as higher blue value and longer λmax in iodine absorption tests, compared to commercial maltodextrins with similar DE values. jst.go.jp

Characterization of Linear and Branched Chain Distributions

Maltodextrins are composed of both linear chains linked by α-(1→4) bonds and branched structures formed by α-(1→6) bonds, originating from the amylose and amylopectin components of the source starch. nih.govmdpi.comnih.govnih.gov The ratio of linear to branched chains varies depending on the botanical source of the starch and the hydrolysis process. tandfonline.com The degree of branching (DB) can range from approximately 5% to 13% in some branched maltodextrins. researchgate.net

Techniques like gas chromatography (GC) and mass spectrometry (MS), in conjunction with methods like MALDI-TOF and size exclusion chromatography (SEC), are used to analyze the types of linkages and determine the percentage of branching. mdpi.comnih.gov Studies have shown that a higher DE value can be associated with a higher percentage of branching. mdpi.comnih.govmdpi.com The distribution of chain lengths, including the proportion of short, medium, and long chains, as well as the degree of branching, significantly impacts the functional properties of maltodextrins. jst.go.jpresearchgate.net For example, the chain length distribution profile of branched maltodextrins is predominantly determined by the type of branching enzyme used during synthesis. researchgate.net

Supramolecular Assembly and Ordering Mechanisms

Maltodextrins, particularly those with lower DE values and longer chain lengths, can form supramolecular structures and networks in aqueous solutions. bham.ac.ukosti.gov This assembly is driven by molecular interactions between the this compound chains. nih.gov

Helical Association and Aggregation Phenomena

A key mechanism in the supramolecular assembly of maltodextrins is the helical association of individual polymer chains. bham.ac.uk Linear chains within this compound molecules can form helical structures, especially upon interaction with hydrophobic molecules. mdpi.comresearchgate.net These helical structures can then aggregate, leading to the formation of crystalline regions. bham.ac.uk This process is analogous to the retrogradation of starch. jst.go.jp The association and aggregation phenomena are influenced by factors such as this compound concentration and temperature. bham.ac.uk Lower temperatures tend to lead to a greater amount of hydrogen bonds, resulting in more extensive helix formation and aggregation. bham.ac.uk this compound aggregates can have irregular shapes and sizes, similar to fat crystal particles, contributing to their use as fat replacers. researchgate.net

Network Formation Pathways and Kinetics

The formation of a continuous network in this compound gels occurs through a two-step mechanism: first, the helical association of two strands, followed by the aggregation of these double helices into crystallized regions. bham.ac.uk Longer chains within the this compound mixture connect these helix aggregates, forming a three-dimensional network. bham.ac.ukresearchgate.net This gelation process typically occurs at relatively high concentrations (10-20%). bham.ac.uk The kinetics of network formation and the resulting gel properties are influenced by the gelling temperature, which controls the mechanism and the quantity of associations formed. bham.ac.uk Higher concentrations generally lead to stronger and more brittle gels. bham.ac.uk The self-assembly of linear malto-oligosaccharides can lead to the formation of spherulites, which exhibit distinct properties. jst.go.jp

Data Tables

Based on the search results, here is an example of a data table relating DE and mean chain length (DP) for some maltodextrins and related saccharides, as reported in one study magritek.com:

| Carbohydrate | Dextrose Equivalent (DE) | Mean Chain Length (DP) (42 MHz NMR) | Mean Chain Length (DP) (300 MHz NMR) |

| Maltose (B56501) | 52 | 2.0 | 2.0 |

| Panose | 33.3 | 2.9 | 3.1 |

| This compound 1 | 16.5-19.5 | 6.0 | 6.6 |

| This compound 2 | 13-17 | 7.2 | 7.1 |

| This compound 3 | 4-7 | 15 | 15 |

Note: The interactive nature of the table is dependent on the platform's rendering capabilities.

Analysis of Crystallized Regions and Amorphous Structures

Maltodextrins primarily exist in an amorphous state, particularly when produced by methods like spray drying mdpi.commdpi.com. The amorphous structure is characterized by a lack of long-range order in the arrangement of glucose units. X-ray diffraction (XRD) is a key technique used to analyze the structural state of maltodextrins. Studies using XRD have shown that this compound samples typically exhibit a broad peak around 18° or 20° in the 2θ range, which is characteristic of amorphous materials mdpi.com.

Despite their predominantly amorphous nature, maltodextrins can exhibit some degree of crystallinity or transition into semicrystalline or crystalline regions under specific conditions, such as controlled water activity or specific processing methods nih.govmdpi.com. For instance, studies investigating the equilibrium state diagram of maltodextrins with different DE values (e.g., DE 10 and 30) have identified amorphous, semicrystalline, and crystalline transition regions based on XRD analysis and other techniques nih.govmdpi.com.

In the amorphous region, this compound particles maintain a predominantly spherical morphology mdpi.com. As water activity increases, maltodextrins can undergo a transition from a glassy to a rubbery state, which can impact their physical properties and microstructure mdpi.com. This transition is related to the glass transition temperature (Tg), which decreases linearly with increasing water activity and degree of polymerization mdpi.com. While maltodextrins generally preserve their amorphous structure with water adsorption, this transition can lead to changes in appearance, such as a transition from a glassy to a rubbery state, and potential issues like agglomeration and stickiness at temperatures above the glass transition mdpi.com.

Crystalline this compound particles (CMPs) can be synthesized and have been studied as model systems for starch. These CMPs can exhibit A- or B-type crystal packing, similar to the crystalline regions in starch granules, as confirmed by powder X-ray diffraction (PXRD) data optica.orgnih.gov. Analysis using techniques like polarization-sensitive second harmonic generation (PSHG) microscopy has revealed that CMPs contain highly aligned regions of crystallized this compound, mimicking the crystal structure of crystalline material in starch optica.orgnih.gov. The degree of crystallinity can influence the intensity of SHG emission optica.org.

The interaction of water with maltodextrins can induce changes in their physical form. For example, maltodextrins can change from a free-flowing powder to a caked or sticky material upon moisture sorption ucl.ac.uk. This change is attributed to a "humidity caking mechanism" and can be detected by techniques like microcalorimetry, which show broad shoulders or peaks related to changes in heat capacity due to water uptake ucl.ac.uk. Different maltodextrins may exhibit different behaviors upon exposure to high relative humidity, with some maintaining a non-collapsed amorphous state while others transition to a collapsed amorphous state ucl.ac.uk.

Microstructural Characterization of this compound-Containing Matrices (e.g., Film Morphology, Gel Structure)

The microstructure of this compound-containing matrices, such as films and gels, is crucial for their functional properties and is characterized using various techniques, including scanning electron microscopy (SEM), optical microscopy, and rheology mdpi.commdpi.combham.ac.ukresearchgate.netresearchgate.netjddtonline.inforesearchgate.netmdpi.comnih.gov.

Film Morphology:

This compound is utilized as a film-forming agent in various applications, including fast-dissolving oral films and encapsulation jddtonline.infonih.gov. The morphology of films containing this compound can be examined using SEM to observe surface characteristics jddtonline.infonih.gov. The dextrose equivalent (DE) of this compound can influence the particle morphology during drying processes like spray drying researchgate.netnih.gov. Low DE maltodextrins tend to form smoothly shaped particles with large cavities due to early skin formation during drying, while high DE maltodextrins may develop viscous skins susceptible to deformation, leading to wrinkled or creased particle morphologies researchgate.netnih.gov.

In the context of microencapsulation by spray drying, this compound as a carrier material can promote the formation of amorphous solid materials mdpi.com. The morphology of microparticles formed with this compound can be spherical, although factors like storage humidity can lead to changes such as merged spherical particles and agglomeration in the semicrystalline region mdpi.com. The concentration of this compound also plays a role in the formation and structure of microparticles, with higher concentrations potentially leading to better-formed structures uchile.cl.

The microstructure of foamed this compound powders, relevant for applications as solid foams, has been studied using microscopy and image analysis to assess closed porosity, bubble size distribution, and bubble connectivity researchgate.net.

Gel Structure:

This compound can form gels, and its structural properties significantly influence the gel characteristics bham.ac.ukresearchgate.netnih.govnih.govrsc.org. The gelation behavior of this compound aqueous solutions is influenced by factors such as concentration and temperature researchgate.net. Studies have shown that this compound can form a network at concentrations typically above 17% researchgate.net. The microstructure of this compound gels can be examined using techniques like differential scanning calorimetry, rheology, and microscopy bham.ac.uk.

In mixed systems, such as this compound combined with other biopolymers like gellan gum or egg white protein, this compound affects the resulting gel structure and properties bham.ac.uknih.govnih.gov. For instance, in this compound and high acyl gellan gum mixed gels, an interpenetrating network can be observed, with the aggregation of this compound occurring within the pores of the gellan gum network, influencing the texture and modulus of the composite gel bham.ac.uk.

The addition of this compound can impact the ordered structure of starch gels. Studies on sweet potato starch noodles have shown that this compound at suitable concentrations can improve the ordered structure of the starch-maltodextrin gels, as indicated by techniques like FTIR and XRD nih.gov. This compound can enhance the relative crystallinity of starch mixtures, although it may not introduce new crystalline peaks nih.gov.

The structure of freeze-dried this compound matrices can be affected by the presence of other components, such as sugars, which can lead to smaller pore sizes and potential structural collapse due to ice crystal melting during freeze-drying researchgate.net. Lower freezing temperatures can result in more homogeneous structures with smaller and more uniform pores in freeze-dried this compound systems researchgate.net.

The mechanical properties of this compound gels, including their behavior under small and large deformation, have been characterized to understand their textural attributes rsc.org.

Data Tables:

While specific numerical data tables for crystallized regions/amorphous structures and film/gel microstructures were not consistently present across the search results in a format readily extractable for direct table generation in this response, the findings describe relationships and characteristics that can be summarized qualitatively or with ranges where available.

For example, the relationship between DE and particle morphology during drying:

| This compound DE | Drying Behavior | Resulting Particle Morphology |

| Low DE | Early skin formation, Elastic skin | Smooth, Large cavities |

| High DE (≥21) | Viscous skin | Wrinkled, Folded, Creased |

Another example related to the effect of this compound concentration on gelation:

| This compound Concentration | Gelation Behavior |

| Below ~17% | Gelation may not occur or be very slow |

| Above ~17% | Network formation, Gelation observed |

Detailed Research Findings:

XRD analysis confirms the predominantly amorphous nature of spray-dried maltodextrins, characterized by a broad peak around 18-20° 2θ mdpi.com.

Water adsorption does not typically induce crystallization in maltodextrins but can lead to a glassy-to-rubbery state transition mdpi.com.

The glass transition temperature (Tg) of this compound decreases linearly with increasing water activity and degree of polymerization mdpi.com.

Crystalline this compound particles (CMPs) can be synthesized and exhibit A- or B-type crystal packing, serving as models for starch crystallinity optica.orgnih.gov.

SEM is widely used to visualize the morphology of this compound particles and films, revealing details like spherical shapes, surface roughness, and agglomeration uchile.clmdpi.comresearchgate.netjddtonline.infonih.gov.

The DE value of this compound influences particle morphology during spray drying, affecting skin formation and susceptibility to deformation researchgate.netnih.gov.

this compound forms gels above a critical concentration, typically around 17% researchgate.net.

In mixed gels, this compound can form interpenetrating networks and influence the mechanical properties and microstructure of the composite gel bham.ac.uk.

this compound can enhance the ordered structure and relative crystallinity of starch gels nih.gov.

Freeze-drying conditions and the presence of other components can impact the pore size and structural integrity of freeze-dried this compound matrices researchgate.net.

Advanced Rheological Investigations of Maltodextrin Systems

Flow Behavior Characterization

The flow behavior of maltodextrin (B1146171) solutions and dispersions can range from Newtonian to non-Newtonian, depending on factors such as concentration, temperature, and dextrose equivalent (DE) maxapress.comresearchgate.netresearchgate.net. Characterizing this behavior is essential for predicting their performance during processing and in final products.

Newtonian and Non-Newtonian Properties of this compound Solutions

Newtonian fluids exhibit a constant viscosity regardless of the applied shear rate, meaning the relationship between shear stress and shear rate is linear maxapress.comdiva-portal.org. For a solution to be considered Newtonian, its flow index should ideally be 1 maxapress.com. Some studies have indicated that this compound solutions, particularly at lower concentrations or with specific DE values, can exhibit Newtonian-like behavior researchgate.netresearchgate.netmdpi.com. For instance, this compound laurate emulsions with high DE values (MDE13 and MDE16.5) have been observed to exhibit Newtonian behavior reading.ac.uk. However, many this compound systems, especially at higher concentrations or when interacting with other components, deviate from Newtonian flow, displaying non-Newtonian characteristics maxapress.comitjfs.commaxapress.com. This non-Newtonian behavior is often attributed to the complex interactions between dissolved and suspended compounds within the system maxapress.com.

Shear-Thinning Phenomena and Pseudoplasticity

A common type of non-Newtonian behavior observed in this compound systems is shear-thinning, also known as pseudoplasticity maxapress.comitjfs.com. In shear-thinning fluids, the apparent viscosity decreases as the shear rate increases maxapress.comitjfs.com. This phenomenon is characterized by a flow index value less than 1 in the power law model maxapress.comitjfs.com. The more the flow index deviates below 1, the more pronounced the shear-thinning behavior maxapress.com.

Several studies have reported shear-thinning properties in systems containing this compound. For example, avocado pulp beverages with this compound exhibited non-Newtonian, shear-thinning behavior maxapress.commaxapress.com. Similarly, yoghurt samples with added microencapsulated propolis, where this compound is used as a matrix, also showed non-Newtonian pseudoplastic behavior with a flow-behavior index (n) less than 1 itjfs.com. The decrease in apparent viscosity with increasing shear rate is a key characteristic of this behavior itjfs.com.

Shear-thinning in this compound systems can be explained by the disruption of molecular structures or networks formed by the this compound molecules under increasing shear stress maxapress.commaxapress.com. At low shear rates, a more structured arrangement may exist, leading to higher viscosity. As the shear rate increases, these structures align or break down, resulting in reduced resistance to flow and thus lower apparent viscosity maxapress.commaxapress.com.

Yield Stress Determination in this compound Dispersions

Yield stress is the minimum amount of stress required for a fluid to begin to flow maxapress.commaxapress.com. Materials exhibiting yield stress behave like a solid at rest and only deform or flow when the applied stress exceeds this critical value maxapress.commaxapress.com. The determination of yield stress is important for dispersions and gels containing this compound, as it relates to their stability and texture maxapress.commaxapress.comgoogle.com.

The Bingham model is often fitted to experimental data to determine the yield stress of solutions and dispersions maxapress.commaxapress.com. Studies on systems containing this compound have reported the presence of yield stress, which can be influenced by factors such as this compound concentration and temperature maxapress.commaxapress.com. For instance, in avocado pulp with this compound, yield stress values were observed, and they were affected by both this compound concentration and temperature maxapress.commaxapress.com. Small percentages of this compound initially seemed to reduce the initial flow barrier, acting as a lubricant, while higher concentrations could enhance yield stress maxapress.commaxapress.com. This suggests that this compound can influence the formation and disruption of three-dimensional structures within the dispersion that prevent flow at low shear rates maxapress.commaxapress.com.

Yield stress measurements can also be used to monitor the early stages of gel setting in this compound systems google.com.

Viscoelastic Properties Analysis

Viscoelasticity is a rheological property where materials exhibit characteristics of both viscous liquids and elastic solids diva-portal.org. This means they can store energy (like an elastic solid) and dissipate energy (like a viscous liquid) when subjected to deformation diva-portal.org. Analyzing the viscoelastic properties of this compound systems provides insights into their internal structure and how they respond to applied stress over time.

Storage Modulus (G') and Loss Modulus (G'') Characterization

Viscoelastic properties are commonly characterized using dynamic oscillatory shear tests, which measure the storage modulus (G') and the loss modulus (G'') as a function of angular frequency or time diva-portal.orgmdpi.com.

The storage modulus (G') represents the elastic component of the material, indicating the energy stored during deformation that is recovered when the stress is removed diva-portal.org. It is a measure of the material's rigidity or solid-like behavior diva-portal.org.

The loss modulus (G'') represents the viscous component of the material, indicating the energy dissipated as heat during deformation diva-portal.org. It is a measure of the material's resistance to flow or liquid-like behavior diva-portal.org.

In this compound systems, the values of G' and G'' can be influenced by factors such as this compound concentration, DE value, temperature, and the presence of other ingredients mdpi.comnih.govmdpi.comwur.nl. For example, studies on starch-maltodextrin systems have shown that different maltodextrins can affect the storage and loss moduli differently nih.gov. The magnitude of G' and G'' generally decreases with an increase in the DE value of maltodextrins mdpi.com. This is consistent with the observation that the viscosity of this compound solutions decreases as the DE increases mdpi.com.

The relative magnitudes of G' and G'' indicate the dominant behavior of the system. If G' is greater than G'', the system is more elastic (gel-like), while if G'' is greater than G', it is more viscous (liquid-like) unito.it. For instance, cross-linked this compound-based polymers designed as gel-forming systems showed a storage modulus higher than the loss modulus across studied angular frequencies, confirming their gel-like behavior unito.it.

Phase Angle and Viscoelastic Transition Analysis

The phase angle (δ) is another important parameter in viscoelastic analysis. It represents the phase difference between the applied stress and the resulting strain in an oscillatory test diva-portal.orgmdpi.com. The phase angle provides a direct measure of the balance between the elastic and viscous components of a material diva-portal.orgmdpi.com.

For a perfectly elastic solid, the stress and strain are in phase, and the phase angle is 0° mdpi.com. For a perfectly viscous liquid, the stress and strain are 90° out of phase, with strain lagging behind stress mdpi.com. For viscoelastic materials, the phase angle falls between 0° and 90° mdpi.com. A smaller phase angle indicates more elastic behavior, while a larger phase angle indicates more viscous behavior mdpi.com. The phase angle can be calculated as the arctangent of the ratio of the loss modulus to the storage modulus (tan δ = G''/G') mdpi.com.

Analyzing the phase angle as a function of frequency or temperature can reveal viscoelastic transitions in this compound systems google.com. Changes in the phase angle profile can indicate structural changes, such as the formation or breakdown of a gel network google.com. For example, a decrease in the phase angle with decreasing temperature or increasing frequency might suggest a transition towards more solid-like, elastic behavior.

Table 1: Selected Data on Viscoelastic Moduli in this compound Systems

| System | Storage Modulus (G') / K' | Loss Modulus (G'') / K'' | Units |

| Native Potato Starch Gel | Reference | Reference | |

| Low-saccharified this compound (1 g/100 g) + Starch Gel | Decrease | Decrease | |

| Medium-saccharified this compound (1 g/100 g) + Starch Gel | No significant effect | Decrease | |

| DE 6 this compound Dispersion (ME1420) | 16.01 | 25.98 | Pa |

| DE 6 this compound Dispersion (ME1412) | 5026.13 | 319.94 | Pa |

| Cross-linked this compound (GLU_BDE) Gel (at 1 rad/s) | 2435 | < G_prime | Pa |

| Cross-linked this compound (GLU_TTE) Gel (at 1 rad/s) | 1957 | < G_prime | Pa |

| Stabilized Gelatin/Maltodextrin Emulsion | Approached Gelatin | Approached Gelatin |

Note: Data are illustrative and compiled from various sources with differing experimental conditions. K' and K'' are parameters from power-law equations describing mechanical spectra.

Strain Hardening Behavior Under Oscillatory Shear

Strain hardening is a phenomenon observed in materials where the stress increases disproportionately with increasing strain, particularly under large amplitude oscillatory shear (LAOS). This behavior indicates a strengthening of the material's internal structure under deformation. Research on this compound-containing systems, such as sodium caseinate-maltodextrin conjugates, has demonstrated the occurrence of strain hardening under LAOS. This effect was found to be more pronounced after conjugation, suggesting that the interaction between this compound and other components can significantly influence the material's response to large deformations. wur.nlresearchgate.net The appearance of strain hardening in these systems is associated with the formation of larger gel-forming particulates in the microstructure. wur.nlresearchgate.net Dynamic oscillatory shear tests are employed to investigate the linear (small amplitude oscillatory shear, SAOS) and non-linear (LAOS) viscoelastic response regimes, allowing for the determination of parameters like storage modulus (G') and loss modulus (G'') as a function of shear strain/stress. wur.nlresearchgate.net

Influence of this compound Concentration and DE on Rheological Parameters

The concentration and dextrose equivalent (DE) of this compound are key factors that significantly influence the rheological properties of systems in which it is incorporated. This compound concentration has been shown to modulate rheological properties, with lower concentrations potentially reducing initial flow barriers and higher concentrations enhancing yield stress and viscosity. maxapress.comresearchgate.netfao.orgmaxapress.com

Studies investigating the effect of maltodextrins with varying DE values on the rheological properties of starch dispersions have revealed that the degree of saccharification impacts pasting characteristics, flow behavior, and viscoelastic properties. nih.govresearchgate.net Medium-saccharified this compound (e.g., DE = 18.4) has been observed to have a more significant effect on starch pasting characteristics, reducing viscosity at pasting and decreasing apparent viscosity during flow, as well as lowering storage and loss moduli compared to low (DE = 10.5) or high (DE = 26.5) saccharified maltodextrins. nih.govresearchgate.net The differences in the effects are closely related to the degree of polymerization of the maltooligosaccharides within the system. nih.govresearchgate.net

The presence of maltodextrins can reduce the swelling capacity of starch by limiting the water available for starch granules, with the extent of this effect depending on the this compound's DE. nih.gov Higher saccharified maltodextrins swell less but are more easily solubilized, contributing to the thickening of the continuous phase. nih.gov

This compound concentration also directly affects viscosity. For instance, in avocado pulp, increasing this compound concentration leads to increased viscosity and yield stress. maxapress.comresearchgate.netfao.orgmaxapress.com Similarly, in cookie doughs, increasing the percentage of this compound (DE18) from 0% to 7.5% increases both storage and loss moduli. metu.edu.tr

The DE value also influences the degree of conjugation in protein-maltodextrin systems, with higher DE values potentially leading to a higher degree of conjugation and slightly different rheological properties. wur.nlresearchgate.net

Temperature-Dependent Rheological Responses

Temperature plays a crucial role in governing the rheological behavior of this compound systems, influencing phenomena such as gelation and viscosity.

Gelation Temperature and Gelation Time Studies

Gelation in this compound systems can be induced by factors such as heating or cooling, depending on the specific composition. In systems involving this compound conjugates, the gelation temperature can be affected by the conjugation process. For example, the gelation temperature of sodium caseinate-maltodextrin dispersions has been shown to increase after conjugation. wur.nlresearchgate.netresearchgate.net However, the gelation time may not be significantly affected by conjugation. wur.nlresearchgate.netresearchgate.net

Studies on the gelation behavior of this compound aqueous solutions have shown that gelation occurs at concentrations higher than a critical concentration, which is reported to be around 17%. researchgate.net The formation of a this compound network is dependent on factors including dissolution and quench temperature, time, and polymer concentration. researchgate.net A linear relationship has been observed between gel time, concentration, and gelation temperature for this compound gels. researchgate.net The temperature at which this compound gels are solidified also impacts their texture; lower temperatures can lead to stronger, more brittle gels, while higher temperatures may result in weaker gels. researchgate.net This is hypothesized to be related to the transition from helix to coil structures at higher temperatures, which decreases aggregation. researchgate.net

Temperature-Viscosity Relationships and Activation Energy

The viscosity of this compound-containing dispersions exhibits a strong temperature dependence. Generally, viscosity decreases significantly as temperature increases, which can be attributed to increased molecular mobility at elevated temperatures. wur.nl This temperature-dependent viscosity can often be described using the Arrhenius equation. wur.nlresearchgate.netmaxapress.comfao.orgresearchgate.net

The Arrhenius equation relates viscosity to temperature and activation energy of flow (Ea), where Ea represents the energy barrier that must be overcome for flow to occur. wur.nl Studies have reported activation energy values for this compound-containing systems, such as sodium caseinate-maltodextrin dispersions, in the range of 75.3 to 81.5 kJ/mol. wur.nl

Rheological Modeling of this compound-Incorporated Systems

Rheological modeling is a valuable tool for characterizing and predicting the flow behavior of this compound-incorporated systems. Various models are applied to describe their complex rheological profiles.

Application of Bingham, Ostwald-Waelle, and Cross Models

This compound-containing systems often exhibit non-Newtonian behavior, such as shear-thinning. maxapress.comresearchgate.netfao.orgmaxapress.com To describe this behavior and other rheological characteristics, models like the Bingham, Ostwald-Waelle (Power Law), and Cross models are frequently utilized. maxapress.comresearchgate.netfao.orgmaxapress.com

The Bingham model is used to determine the yield stress of a material, which is the minimum stress required for it to flow. maxapress.commaxapress.com In systems like diluted avocado pulp with this compound, the Bingham model has been fitted to experimental data to assess yield stress and the impact of this compound concentration and temperature. maxapress.commaxapress.com

The Ostwald-Waelle model, also known as the Power Law model, is employed to describe the shear-thinning or shear-thickening behavior of fluids. It relates shear stress to shear rate through a consistency index (K) and a flow behavior index (n). maxapress.commaxapress.com For shear-thinning fluids, the flow behavior index is less than 1.

The Cross model is used to correlate apparent viscosity with shear rate. maxapress.commaxapress.com This model can provide a more comprehensive description of viscosity over a range of shear rates, including zero-shear-rate viscosity and infinite-shear-rate viscosity. maxapress.commaxapress.com

Studies on systems like avocado pulp with this compound have successfully applied these models to characterize the non-Newtonian, shear-thinning behavior and to understand how this compound concentration and temperature modulate parameters like yield stress and viscosity. maxapress.comresearchgate.netfao.orgmaxapress.com The application of these models allows for a quantitative understanding of the rheological properties, which is crucial for optimizing the formulation and processing of products containing this compound.

Data Tables

Table 1: Influence of this compound DE on Rheological Parameters (Illustrative based on Search Results)

| This compound Type (Illustrative DE) | Effect on Starch Pasting Viscosity | Effect on Apparent Viscosity (Flow) | Effect on Storage Modulus (G') | Effect on Loss Modulus (G'') | Source (Illustrative) |

| Low Saccharified (e.g., DE 10.5) | Smaller effect | Smaller effect | Smaller effect | Smaller effect | nih.govresearchgate.net |

| Medium Saccharified (e.g., DE 18.4) | Considerable reduction | Decrease | Decrease | Decrease | nih.govresearchgate.net |

| High Saccharified (e.g., DE 26.5) | Smaller effect | Smaller effect | Smaller effect | Smaller effect | nih.govresearchgate.net |

Table 2: Influence of this compound Concentration on Rheological Parameters (Illustrative based on Search Results)

| System (Illustrative) | This compound Concentration | Observed Effect on Yield Stress | Observed Effect on Viscosity | Source (Illustrative) |

| Avocado Pulp | Lower | Reduced initial flow barrier | Modulated | maxapress.comresearchgate.netfao.orgmaxapress.com |

| Avocado Pulp | Higher | Enhanced | Enhanced | maxapress.comresearchgate.netfao.orgmaxapress.com |

| Cookie Dough (DE18) | Increasing | Not explicitly stated | Increases G' and G'' | metu.edu.tr |

| Oil-in-Water Emulsion (DE 6) | Increasing | Not explicitly stated | Thickens continuous phase | mdpi.com |

Table 3: Temperature Effects on Rheological Properties (Illustrative based on Search Results)

| System (Illustrative) | Temperature Change | Observed Effect on Viscosity | Observed Effect on Yield Stress | Activation Energy (Ea) Range (Illustrative) | Source (Illustrative) |

| Sodium Caseinate-Maltodextrin Disp | Increasing | Decreases significantly | Not explicitly stated | 75.3 - 81.5 kJ/mol | wur.nlresearchgate.net |

| Avocado Pulp with this compound | Lowering | Increased | Increased | Directly related to MD concentration | maxapress.comresearchgate.netfao.orgmaxapress.com |

| This compound Gels | Lowering (Gelling) | Forms stronger gel | Not explicitly stated | Not explicitly stated | researchgate.net |

Table 4: Application of Rheological Models (Illustrative based on Search Results)

| System (Illustrative) | Observed Rheological Behavior | Applicable Models | Parameters Determined (Illustrative) | Source (Illustrative) |

| Avocado Pulp with this compound | Non-Newtonian, Shear-thinning | Bingham, Ostwald-Waelle, Cross | Yield Stress, Consistency Index, Flow Behavior Index, Apparent Viscosity | maxapress.comresearchgate.netfao.orgmaxapress.com |

| Sodium Caseinate-Maltodextrin | Shear thickening (high shear) | Arrhenius (Temperature-Viscosity) | Activation Energy | wur.nlresearchgate.net |

| This compound Solutions | Newtonian (certain conc/DE) | Newtonian (Viscosity = constant) | Viscosity | researchgate.netnih.gov |

Arrhenius Equation for Viscosity-Temperature Dependence